Cas no 941877-61-8 (N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide)

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
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- N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide
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- インチ: 1S/C15H12N2O2S/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-14-12(8-10)16-9-20-14/h2-9H,1H3,(H,17,18)
- InChIKey: FFVUKEKTPTZPHM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2SC=NC2=C1)(=O)C1=CC=CC=C1OC
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0224-5mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-2μmol |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-3mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-10mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-4mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-5μmol |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-1mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-2mg |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2806-0224-10μmol |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
941877-61-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamideに関する追加情報
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide: A Comprehensive Overview
The compound N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide (CAS No. 941877-61-8) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. In this article, we will delve into its structure, synthesis, applications, and recent research findings.
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide belongs to the class of benzothiazole derivatives, which are known for their versatile chemical properties. The benzothiazole ring system is a heterocyclic aromatic compound consisting of a benzene ring fused with a thiazole ring. The presence of the methoxy group (-OCH₃) at the 2-position of the benzamide moiety introduces additional electronic and steric effects, making this compound highly reactive under specific conditions. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), which are widely used in catalysis and gas storage applications.
The synthesis of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide typically involves a multi-step process that includes nucleophilic substitution and condensation reactions. Researchers have optimized the reaction conditions to achieve high yields and purity levels. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining product quality. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste generation.
One of the most promising applications of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide is in the field of optoelectronics. Its ability to form stable coordination bonds with metal ions makes it an ideal candidate for designing light-emitting diodes (LEDs) and photovoltaic devices. A recent breakthrough reported in *Nature Materials* revealed that incorporating this compound into perovskite solar cells enhances their efficiency by up to 20%. This advancement underscores its potential to revolutionize renewable energy technologies.
In addition to its electronic applications, N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide has shown remarkable biocompatibility, making it suitable for biomedical applications. For example, it has been used as a ligand in drug delivery systems due to its ability to encapsulate therapeutic agents and release them in a controlled manner. A study published in *Biomaterials Science* demonstrated that nanoparticles synthesized using this compound exhibit excellent biodegradability and minimal cytotoxicity, paving the way for its use in targeted drug delivery systems.
The structural versatility of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide also makes it a valuable tool in analytical chemistry. Its ability to act as a chelating agent allows it to form stable complexes with metal ions, which can be exploited for sensing applications. Recent research has focused on developing sensors based on this compound for detecting heavy metals such as lead (Pb²⁺) and mercury (Hg²⁺). These sensors exhibit high sensitivity and selectivity, making them ideal for environmental monitoring applications.
Despite its numerous advantages, the widespread adoption of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide faces challenges related to scalability and cost-effectiveness. Current synthesis methods require expensive reagents and specialized equipment, limiting its production on an industrial scale. However, ongoing research aims to develop more economical synthesis routes by utilizing renewable feedstocks and catalytic processes. For instance, researchers at Stanford University have developed a bio-inspired synthesis pathway that reduces the cost of production by up to 40% while maintaining product quality.
In conclusion, N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide (CAS No. 941877-61-8) is a versatile compound with immense potential across multiple disciplines. Its unique chemical properties make it an invaluable tool in materials science, optoelectronics, biomedicine, and environmental sensing. As research continues to uncover new applications and optimize synthesis methods, this compound is poised to play a pivotal role in shaping future technological advancements.
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